3-bromo-1H-pyrazolo[3,4-b]pyridine
CAS No.: 68618-36-0
Cat. No.: VC21206882
Molecular Formula: C6H4BrN3
Molecular Weight: 198.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68618-36-0 |
|---|---|
| Molecular Formula | C6H4BrN3 |
| Molecular Weight | 198.02 g/mol |
| IUPAC Name | 3-bromo-2H-pyrazolo[3,4-b]pyridine |
| Standard InChI | InChI=1S/C6H4BrN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10) |
| Standard InChI Key | ZGHQNXGPKYUHJW-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(NN=C2N=C1)Br |
| Canonical SMILES | C1=CC2=C(NN=C2N=C1)Br |
Introduction
Chemical Structure and Properties
Structural Features
3-Bromo-1H-pyrazolo[3,4-b]pyridine consists of a fused bicyclic system with a pyrazole ring connected to a pyridine ring. The compound can exist in two tautomeric forms: the 1H-isomer and the 2H-isomer, with the 1H-tautomer being significantly more stable by approximately 37.03 kJ/mol (almost 9 kcal/mol) according to AM1 calculations . This tautomeric preference explains why the 1H-form is predominantly observed in experimental studies.
The SMILES notation for this compound is represented as BrC1=NNC2=C1C=CC=N2, illustrating its structural components and connectivity . The bromine substitution at the C3 position plays a crucial role in its chemical behavior and potential for further functionalization.
Physical and Chemical Properties
The compound demonstrates characteristic physical and chemical properties that influence its applications:
| Property | Value/Description |
|---|---|
| Molecular Formula | C6H4BrN3 |
| Molecular Weight | 198.02 g/mol |
| Physical State | Solid |
| Structural Classification | Heterocyclic, bicyclic |
| Tautomerism | 1H-form more stable than 2H-form |
| LogP | 1.7204 (computational) |
| Topological Polar Surface Area (TPSA) | 41.57 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 0 |
3-Bromo-1H-pyrazolo[3,4-b]pyridine exhibits reactivity characteristic of halogenated heterocycles, with the bromine atom serving as a reactive site for various transformations. The compound participates in substitution reactions, where the bromine can be replaced with other functional groups using appropriate nucleophiles . Additionally, its heterocyclic nature allows for oxidation, reduction, and cyclization reactions, making it a versatile building block in organic synthesis.
Synthetic Methods
Synthesis from Pyrazole Derivatives
One of the most common approaches for synthesizing 3-bromo-1H-pyrazolo[3,4-b]pyridine involves starting with appropriate pyrazole derivatives. This strategy falls under the broader category of forming a pyridine ring onto a preexisting pyrazole ring, as classified in comprehensive reviews of pyrazolopyridine synthesis .
A typical synthetic route utilizes 3-aminopyrazole as a starting material, which acts as a 1,3-NCC-dinucleophile, reacting with suitable 1,3-CCC-biselectrophiles to form the pyridine ring . The resulting pyrazolo[3,4-b]pyridine can then be selectively brominated at the 3-position to yield the target compound.
Ring Closure Reactions
Another significant synthetic approach involves ring closure reactions. A notable method described in patent literature utilizes 2-chloro-3-pyridinecarboxaldehyde as the raw material with dimethylformamide (DMF) as the solvent. Under the influence of hydrochloric azanol and triethylamine, the ring closure reaction occurs, generating the pyrazolo[3,4-b]pyridine structure .
The experimental procedure typically involves:
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Combining 2-chloro-3-pyridyl formaldehyde with DMF and oxammonium hydrochloride
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Adding triethylamine and heating to 60°C for 6-8 hours
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Monitoring reaction completion by TLC
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Post-processing to obtain the product
This method has reported yields of up to 85% under optimized conditions, making it suitable for industrial-scale production due to its efficiency, mild reaction conditions, and simple handling process .
Other Synthetic Approaches
Several alternative synthetic methodologies have been developed for accessing pyrazolo[3,4-b]pyridines, which can be adapted for the synthesis of the 3-bromo derivative:
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Formation of a pyrazole ring onto a preexisting pyridine ring
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Cyclization of appropriate precursors under specific conditions
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Multi-step reactions involving substitution and functionalization of simpler pyrazole or pyridine derivatives
A recent innovative approach involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles through a sequential opening/closing cascade under mild conditions . While this method doesn't directly produce 3-bromo-1H-pyrazolo[3,4-b]pyridine, it represents a novel strategy that could potentially be adapted for its synthesis.
Chemical Reactions and Functionalization
Substitution Reactions
Biological Activities and Applications
Anticancer Properties
Pyrazolo[3,4-b]pyridines, including 3-bromo derivatives, have shown significant potential as anticancer agents. Research has demonstrated that these compounds can act as inhibitors of various kinases involved in cancer progression . Specifically, derivatives of 3-bromo-1H-pyrazolo[3,4-b]pyridine have shown effectiveness in inhibiting enzymes such as Tropomyosin Receptor Kinases (TRKs) and TANK-binding kinase 1 (TBK1), which play crucial roles in cell proliferation, differentiation, and cancer cell survival.
Studies have reported antiproliferative effects against multiple cancer cell lines, including A172, U87MG, A375, and Panc0504, highlighting the compound's potential in cancer therapeutics.
Other Biological Activities
Beyond anticancer properties, 3-bromo-1H-pyrazolo[3,4-b]pyridine and its derivatives have demonstrated various other biological activities:
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Antimicrobial Activity: Certain derivatives have shown effectiveness against bacterial and fungal pathogens .
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Antiviral Properties: Some compounds in this family exhibit activity against viral infections .
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Enzyme Inhibition: The scaffold has demonstrated inhibitory effects on various enzymes, making it valuable for developing new therapeutic agents .
Applications in Drug Development
The versatility of 3-bromo-1H-pyrazolo[3,4-b]pyridine as a building block has led to its extensive use in drug development. The compound serves as a key intermediate in the synthesis of more complex bioactive molecules, particularly those targeting kinase inhibition .
Several functionalized derivatives have been developed, including:
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N-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)-2,6-difluoro-3-(propylsulfonamido)benzamide, which has been investigated for its biological properties .
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4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)aminobenzene-sulfonamide and related compounds, which have been synthesized and characterized for potential therapeutic applications .
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3-bromo-1H-pyrazolo[3,4-b]pyridin-5-carboxylic acid and its derivatives, which serve as scaffolds for developing pharmaceutical agents .
These applications underscore the significance of 3-bromo-1H-pyrazolo[3,4-b]pyridine in modern drug discovery and development processes.
Recent Research Advancements
Recent scientific investigations have expanded our understanding of 3-bromo-1H-pyrazolo[3,4-b]pyridine and related compounds. Researchers have focused on developing more efficient synthetic routes, exploring new derivatization strategies, and investigating novel biological applications.
One notable advancement involves the selective functionalization of the pyrazolo[3,4-b]pyridine scaffold along multiple growth vectors, allowing for tailored modification of the molecule for specific applications . This approach enables precise control over the compound's physicochemical and biological properties, enhancing its utility in drug discovery.
Another significant development is the use of sustainable catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), for the synthesis of pyrazolopyridine derivatives under mild conditions . This environmentally friendly approach represents an important step toward more sustainable pharmaceutical manufacturing processes.
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